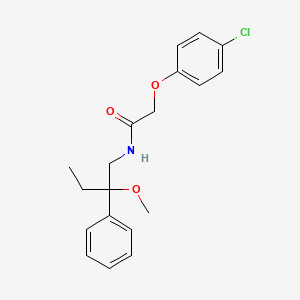

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide

Description

2-(4-Chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide is a substituted acetamide derivative characterized by a 4-chlorophenoxy group at the C2 position and a 2-methoxy-2-phenylbutylamine moiety attached to the acetamide nitrogen.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO3/c1-3-19(23-2,15-7-5-4-6-8-15)14-21-18(22)13-24-17-11-9-16(20)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNSQCONBABMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)COC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide typically involves the following steps:

Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Esterification: The 4-chlorophenoxyacetic acid is then esterified with methanol to form the corresponding methyl ester.

Amidation: The methyl ester is reacted with 2-methoxy-2-phenylbutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.

Biological Studies: It can serve as a tool for studying biological pathways and mechanisms.

Industrial Applications: The compound may be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- High yields (e.g., 96% in ) are achieved for simpler acetylation reactions, whereas multi-step syntheses (e.g., Grignard additions in ) result in lower yields.

- The target compound’s synthesis may face challenges due to steric bulk, necessitating optimized coupling conditions.

Pharmacological Activity

Biological activities of analogs highlight structure-activity relationships (SAR):

Key Observations :

- Quinazolinone and benzothiazole derivatives exhibit potent anticancer activity, suggesting that heterocyclic appendages enhance efficacy .

- The target compound’s methoxy-phenylbutyl group may favor selective inhibition of ATF4 over kinase targets .

Biological Activity

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of 4-chlorophenoxyacetic acid : This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of sodium hydroxide.

- Esterification : The resulting acid is esterified with methanol to yield the methyl ester.

- Amidation : The methyl ester is then reacted with 2-methoxy-2-phenylbutylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects.

The mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. This interaction may result in various biological effects, including anti-inflammatory and analgesic properties.

Case Studies

- Anticonvulsant Activity : In a study examining related compounds, certain derivatives exhibited significant anticonvulsant activity in animal models, suggesting that similar structural analogs may possess comparable effects . The results indicated that compounds with specific substituents showed enhanced binding to neuronal voltage-sensitive sodium channels, which are critical in seizure activity.

- Phospholipidosis Inhibition : Another study focused on the inhibition of lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis. Compounds that inhibit LPLA2 can prevent excessive accumulation of phospholipids within lysosomes, indicating a potential therapeutic application for this compound in conditions related to phospholipid metabolism .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylethyl)acetamide | Shorter alkyl chain | Moderate anticonvulsant activity |

| 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylpropyl)acetamide | Intermediate alkyl chain | Enhanced receptor binding |

| 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylpentyl)acetamide | Longer alkyl chain | Potentially higher lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.